2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid
Overview
Description
2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid is a compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . It is a para-substituted phenylacetic acid derivative, characterized by the presence of a benzyloxy group attached to the phenyl ring and a hydroxy group attached to the acetic acid moiety . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid typically involves the benzylation of 4-hydroxyphenylacetic acid. The reaction is carried out under basic conditions using a suitable benzylating agent such as benzyl bromide . The reaction mixture is usually heated to facilitate the formation of the desired product. The crude product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of (4-(Benzyloxy)phenyl)glyoxylic acid.
Reduction: Formation of (4-hydroxyphenyl)(hydroxy)acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The hydroxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(4-Benzyloxy-3-methoxyphenyl)acetic acid: Similar structure with an additional methoxy group.
(4-Benzyloxy-3-chlorophenyl)acetic acid: Similar structure with a chlorine substituent.
(4-Benzyloxy-5-methoxy-2-nitrophenyl)acetic acid: Similar structure with methoxy and nitro groups.
Uniqueness
2-(4-(Benzyloxy)phenyl)-2-hydroxyacetic acid is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
ONUIVMPUJMCSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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